Cyclohexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Cyclohexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes further reactions with methyl acetoacetate and urea under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can yield an alcohol derivative.
Scientific Research Applications
Cyclohexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which Cyclohexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 4-methoxyphenyl ketone: This compound shares a similar cyclohexyl and methoxyphenyl structure but lacks the tetrahydropyrimidine and carboxylate groups.
Cyclohexyl (4-methoxyphenyl)methanone: Similar to the above, it has a cyclohexyl and methoxyphenyl structure but differs in the functional groups attached.
Uniqueness
Cyclohexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Cyclohexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities. This article summarizes its synthesis, biological properties, and relevant case studies based on various research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C19H24N2O4 and a molecular weight of approximately 344.41 g/mol. Its structure features a tetrahydropyrimidine ring, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-component reactions that allow for the rapid assembly of the tetrahydropyrimidine framework. Research indicates that variations in the synthesis conditions can affect the yield and purity of the final product.
Antimicrobial Activity
Studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, this compound demonstrated notable activity against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 10 µg/mL |
Escherichia coli | < 15 µg/mL |
Pseudomonas aeruginosa | < 20 µg/mL |
These results indicate its potential as an antimicrobial agent in therapeutic applications.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it inhibits pro-inflammatory cytokines and enzymes such as COX-2 and LOX. The anti-inflammatory activity was assessed using cell lines treated with lipopolysaccharides (LPS), where a marked reduction in inflammatory markers was observed.
Antitumor Activity
Research has highlighted the antitumor potential of this compound. In cell line studies using human cancer models (e.g., breast cancer and colon cancer), this compound exhibited cytotoxic effects with IC50 values in the micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 8.5 |
HT-29 (Colon Cancer) | 12.3 |
This suggests that the compound could be a candidate for further development in cancer therapy.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress levels within cells.
Case Studies
Several case studies have been published detailing the efficacy of this compound in vivo:
- Study on Inflammatory Models : A murine model of acute inflammation showed significant reduction in paw edema when treated with this compound compared to controls.
- Antitumor Efficacy : In xenograft models of human tumors implanted in mice, administration of the compound led to reduced tumor growth rates and enhanced survival compared to untreated groups.
Properties
IUPAC Name |
cyclohexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-16(18(22)25-15-6-4-3-5-7-15)17(21-19(23)20-12)13-8-10-14(24-2)11-9-13/h8-11,15,17H,3-7H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVQKNPFNWMNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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